molecular formula C22H23ClN6OS B1665634 Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- CAS No. 442656-02-2

Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-

Cat. No. B1665634
M. Wt: 455 g/mol
InChI Key: GJNBAISSZRNGTM-UHFFFAOYSA-N
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Description

AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.

Scientific Research Applications

Chemical Reactions and Formation of Derivatives

Ethanone derivatives have been studied for their ability to undergo chemical reactions to form various compounds. For instance, derivatives like (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone have been involved in reactions with arylamines catalyzed by BF3·Etherate, forming dihydroindolo[1,2-c]quinazoline derivatives. These derivatives are derived from dehydrative cyclization of coupling reaction products (Harano et al., 2007).

Anticholinesterase Activities

Ethanone derivatives have also been synthesized and evaluated for their anticholinesterase activities. For example, 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), with certain derivatives showing significant inhibitory effects (Mohsen et al., 2014).

Antimicrobial and Anticandidal Activities

Several ethanone derivatives have been explored for their potential antimicrobial and anticandidal properties. For instance, tetrazole derivatives clubbed with pyrimidine have been synthesized and tested for their antibacterial and antifungal activities against various bacteria, showing significant efficacy (Bhoge et al., 2021). Similarly, some tetrazole derivatives have exhibited potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).

Anticancer Potential

The synthesis of novel compounds involving ethanone derivatives has led to the discovery of potential anticancer agents. Pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity than reference drugs in some studies, along with significant antimicrobial activity [(Hafez et al., 2016)](https://consensus.app/papers/novel-pyrazole-derivatives-oxathiadiazolyl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt).

Synthesis and Structural Studies

Ethanone derivatives have been utilized in the synthesis and structural characterization of various novel compounds. These studies often involve complex reactions and provide insights into the molecular structure and potential applications of the resulting compounds. For example, the synthesis and structural characterization of a new pyrrole derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has been reported, highlighting its potential as a corrosion inhibitor (Louroubi et al., 2019)(Louroubi et al., 2019).

properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBAISSZRNGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 3
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 4
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 5
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 6
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-

Citations

For This Compound
1
Citations
AM Ruiz López - 2019 - cora.ucc.ie
Retinitis pigmentosa (RP) involves a group of hereditary diseases that cause progressive and severe visual impairment, with a prevalence of about 1 in 4,000 individuals worldwide. …
Number of citations: 3 cora.ucc.ie

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